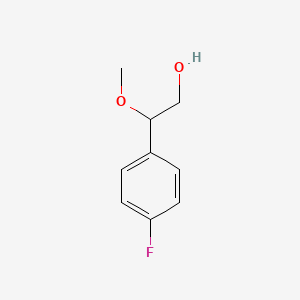

2-(4-Fluorophenyl)-2-methoxyethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-methoxyethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRUZABXGYQLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Fluoro-α-methoxyphenethyl Alcohol

Topic: 4-Fluoro-α-methoxyphenethyl alcohol Content Type: In-depth Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers

Regioselective Synthesis, Characterization, and Application Profiles

Executive Summary & Chemical Identity

4-Fluoro-α-methoxyphenethyl alcohol (IUPAC: 2-methoxy-2-(4-fluorophenyl)ethanol) represents a specialized class of fluorinated chiral building blocks. Unlike its non-fluorinated analogs used in perfumery, this compound serves as a critical intermediate in the synthesis of bioactive fluorinated neurotransmitter analogs and specific adrenergic receptor antagonists.

The designation "α-methoxy" in the phenethyl alcohol nomenclature specifically refers to the methoxy substitution at the benzylic position (C1 relative to the aromatic ring), rendering the molecule a glycol monoether. This structural distinction is vital, as the regiochemistry dictates metabolic stability and receptor binding affinity in downstream pharmaceutical applications.

Physiochemical Data Profile[1]

| Property | Value / Description | Note |

| IUPAC Name | 2-methoxy-2-(4-fluorophenyl)ethanol | Defines specific regioisomer |

| Molecular Formula | ||

| Molecular Weight | 170.18 g/mol | |

| Appearance | Colorless to pale yellow viscous oil | Hygroscopic |

| Boiling Point | ~265–270 °C (Predicted @ 760 mmHg) | High BP due to H-bonding |

| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly in | Lipophilic fluorinated core |

| Chirality | 1 Chiral Center (Benzylic Carbon) | Usually synthesized as racemate |

Synthetic Routes & Regiochemical Control

The synthesis of 4-Fluoro-α-methoxyphenethyl alcohol is governed by the regioselective ring-opening of 4-fluorostyrene oxide . The choice of catalyst (Acid vs. Base) is the sole determinant of the product outcome.

The Regioselectivity Paradox

To obtain the

-

Acidic Conditions (

): The epoxide oxygen is protonated, weakening the benzylic C-O bond. The reaction proceeds via an -

Basic Conditions (

): The reaction follows a strict

Reaction Pathway Diagram (Graphviz)

Figure 1: Divergent regiochemical pathways for styrene oxide ring-opening. The target molecule requires acidic catalysis to force benzylic substitution.

Experimental Protocol: Acid-Catalyzed Methanolysis

Objective: Synthesis of 2-methoxy-2-(4-fluorophenyl)ethanol from 4-fluorostyrene oxide.

Reagents & Setup

-

Precursor: 4-Fluorostyrene oxide (10.0 mmol)

-

Solvent/Reagent: Anhydrous Methanol (20 mL)

-

Catalyst: Sulfuric Acid (

, conc., 0.5 mmol) or -

Quench: Saturated

solution.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-fluorostyrene oxide in anhydrous methanol.

-

Catalyst Addition: Cool the solution to 0°C (ice bath). Add the acid catalyst dropwise over 5 minutes. Note: Exothermic reaction. Temperature control is critical to prevent polymerization of the styrene oxide.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of epoxide by TLC (Hexane:EtOAc 4:1).

-

Quenching: Once complete, re-cool to 0°C and quench by adding saturated

until pH is neutral (pH 7). -

Workup: Evaporate excess methanol under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with brine.

-

Purification: Dry the organic layer over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes). The

Validation Check:

-

If the product is the

-methoxy isomer (unwanted), the -

The

-methoxy target will show a distinct doublet of doublets (dd) for the benzylic proton (

Analytical Characterization

Accurate identification relies on distinguishing the benzylic ether from the primary alcohol.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Assignment |

| 7.0 – 7.4 | Multiplet | Aromatic protons (4H) | |

| 4.25 | dd | Benzylic CH (Alpha to ring/Methoxy) | |

| 3.60 – 3.80 | Multiplet | Terminal | |

| 3.25 | Singlet | Methoxy | |

| -115.0 | Singlet | Para-Fluorine substituent |

Mass Spectrometry (GC-MS)

-

Molecular Ion:

peaks are often weak for these alcohols. -

Base Peak: Expect a dominant fragment at m/z 139 (corresponding to the stabilized

cation). This fragmentation arises from the cleavage of the

Applications in Drug Development

The 4-Fluoro-α-methoxyphenethyl alcohol scaffold acts as a bioisostere for specific neurotransmitter precursors.

-

Metabolic Blocking: The para-fluorine atom blocks P450-mediated hydroxylation at the 4-position, significantly extending the half-life compared to the non-fluorinated parent compound.

-

Adrenergic Selectivity: The introduction of the bulky

-methoxy group restricts conformational freedom, potentially increasing selectivity for -

Prodrug Moieties: The primary alcohol handle allows for esterification with amino acids to improve oral bioavailability (Valaciclovir-like strategy).

References

-

Regioselective Ring-Opening of Styrene Oxide Derivatives. Frontiers in Chemistry. Discusses the mechanistic divergence between acid and base-catalyzed epoxide openings.

-

2-(4-Methoxyphenyl)ethanol Properties. NIST Chemistry WebBook. Provides baseline physicochemical data for phenethyl alcohol analogs.

-

Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. BenchChem Protocols. Detailed methodology for methoxy-phenethyl alcohol synthesis via epoxide routes.

-

Comparative Guide to Methoxy Alcohols. BenchChem Technical Guides. Analysis of solvent properties and reactivity of methoxy-substituted alcohols.

Difference between 2-methoxy-2-(4-fluorophenyl)ethanol and 2-methoxy-1-phenylethanol

The following technical guide provides an in-depth comparison of 2-methoxy-2-(4-fluorophenyl)ethanol and 2-methoxy-1-phenylethanol .

Technical Comparison: 2-Methoxy-2-(4-fluorophenyl)ethanol vs. 2-Methoxy-1-phenylethanol

Executive Summary

This guide delineates the structural, synthetic, and functional differences between two specific regioisomers derived from styrene oxide precursors. While both share a core phenylethanol skeleton with a methoxy substituent, they differ fundamentally in regiochemistry (position of the ether vs. alcohol) and electronic substitution (presence of a para-fluorine atom).

-

Compound A (2-methoxy-2-(4-fluorophenyl)ethanol): A primary alcohol with a benzylic ether linkage. Synthesized via acid-catalyzed ring opening of 4-fluorostyrene oxide. The 4-fluoro group enhances metabolic stability against para-hydroxylation.

-

Compound B (2-methoxy-1-phenylethanol): A secondary benzylic alcohol with a primary ether linkage. Synthesized via base-catalyzed ring opening of styrene oxide.[1]

Chemical Identity & Structural Properties[2][3][4]

The fundamental difference lies in the connectivity of the oxygen functionalities relative to the aromatic ring.

| Feature | Compound A | Compound B |

| IUPAC Name | 2-methoxy-2-(4-fluorophenyl)ethanol | 2-methoxy-1-phenylethanol |

| Structure | 4-F-Ph-CH(OMe)-CH₂-OH | Ph-CH(OH)-CH₂-OMe |

| CAS Number | Not widely listed (Analogous to 17628-72-7) | 3587-84-6 |

| Molecular Formula | C₉H₁₁FO₂ | C₉H₁₂O₂ |

| Molecular Weight | 170.18 g/mol | 152.19 g/mol |

| Alcohol Type | Primary (Terminal -CH₂OH) | Secondary (Benzylic -CH(OH)-) |

| Ether Type | Secondary (Benzylic -CH(OMe)-) | Primary (Terminal -CH₂OMe) |

| Chirality | 1 Chiral Center (Benzylic C) | 1 Chiral Center (Benzylic C) |

| LogP (Est.) | ~1.4 (Fluorine increases lipophilicity) | ~1.1 |

Synthesis & Regioselectivity

The synthesis of these compounds illustrates the classic principle of regiocontrol in epoxide ring opening . The choice of catalyst (Acid vs. Base) dictates the site of nucleophilic attack by methanol.

3.1. Mechanism of Formation[2][3]

-

Acid-Catalyzed (Route to Compound A): Under acidic conditions, the epoxide oxygen is protonated, weakening the C-O bonds. The transition state has significant carbocation character. The benzylic carbon (C2) supports a partial positive charge better than the terminal carbon (C1) due to resonance stabilization from the aromatic ring. Consequently, methanol attacks the benzylic position.[1]

-

Effect of 4-Fluoro: The 4-F substituent is inductively withdrawing but resonance donating. While it slightly destabilizes the benzylic cation compared to a methoxy group, it still supports the carbocation character enough to maintain benzylic selectivity under acidic conditions.

-

-

Base-Catalyzed (Route to Compound B): Under basic conditions (e.g., NaOMe), the reaction proceeds via an SN2 mechanism. Steric hindrance is the dominant factor. The nucleophile (methoxide) attacks the least hindered terminal carbon (C2), resulting in the primary ether and secondary alcohol.

3.2. Reaction Pathway Diagram

The following diagram visualizes the divergent synthetic pathways starting from the respective styrene oxides.

Figure 1: Divergent regioselectivity in the methanolysis of styrene oxides.

Structural Characterization (NMR & MS)

Distinguishing these isomers requires analysis of the benzylic proton and the carbon environment.

4.1. Proton NMR (^1H NMR)

-

Compound A (Benzylic OMe):

-

The benzylic proton (

) typically resonates upfield relative to the alcohol analog, around 4.2 – 4.4 ppm . -

The terminal methylene protons (

) appear as a multiplet around 3.6 – 3.8 ppm .

-

-

Compound B (Benzylic OH):

-

The benzylic proton (

) is deshirlded by the hydroxyl group and appears downfield, typically around 4.7 – 5.0 ppm . -

The terminal methylene protons (

) appear around 3.4 – 3.6 ppm .

-

4.2. Mass Spectrometry

-

Compound A: Fragmentation often yields a stabilized

-methoxy benzyl cation ( -

Compound B: Fragmentation yields a stabilized

-hydroxy benzyl cation (

Functional & Pharmacological Implications

5.1. Metabolic Stability (The Fluorine Effect)

The 4-fluorophenyl group in Compound A serves as a metabolic blocker . In non-fluorinated aromatics (like Compound B), Cytochrome P450 enzymes rapidly hydroxylate the para-position. Substituting hydrogen with fluorine (a bioisostere) blocks this site, significantly extending the compound's half-life and altering its pharmacokinetic profile.

5.2. Reactivity Profile

-

-

Compound A (Primary Alcohol): Oxidizes to a carboxylic acid (2-methoxy-2-(4-fluorophenyl)acetic acid).

-

Compound B (Secondary Alcohol): Oxidizes to a ketone (2-methoxyacetophenone).

-

-

H-Bonding: Compound B is a stronger H-bond donor at the benzylic position, potentially influencing binding affinity in pockets requiring a specific donor interaction near the aromatic ring.

Experimental Protocols

Protocol A: Synthesis of 2-methoxy-2-(4-fluorophenyl)ethanol (Acid-Catalyzed)

Objective: Regioselective opening of 4-fluorostyrene oxide at the benzylic position.

-

Reagents: 4-Fluorostyrene oxide (1.0 eq), Methanol (solvent/nucleophile), Sulfuric acid (H₂SO₄, cat. 0.1 eq).

-

Procedure:

-

Dissolve 4-fluorostyrene oxide in anhydrous methanol (0.5 M concentration) at 0°C.

-

Add catalytic H₂SO₄ dropwise.

-

Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours. Monitor via TLC (disappearance of epoxide).

-

Quench: Neutralize with solid NaHCO₃. Filter and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The major product will be the benzylic ether (Compound A).

-

Protocol B: Synthesis of 2-methoxy-1-phenylethanol (Base-Catalyzed)

Objective: Regioselective opening of styrene oxide at the terminal position.

-

Reagents: Styrene oxide (1.0 eq), Sodium methoxide (NaOMe, 1.1 eq), Methanol.

-

Procedure:

-

Prepare a solution of NaOMe in methanol.

-

Add styrene oxide dropwise at room temperature.

-

Reflux the mixture for 4–6 hours to ensure completion (SN2 kinetics are slower than acid catalysis).

-

Workup: Cool, neutralize with dilute HCl (to pH 7), and extract with dichloromethane.

-

Purification: Distillation or chromatography. The product is exclusively the terminal ether (Compound B).

-

References

- Regioselectivity in Epoxide Ring Opening: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for acid/base epoxide opening mechanisms).

-

Synthesis of 2-methoxy-1-phenylethanol

-

BenchChem. (n.d.). 2-Methoxy-1-phenylethanol | 3587-84-6. Retrieved from

-

-

Stereoselective Synthesis & Enzymatic Resolution

-

Kyoto University. (2000).[2] Asymmetric Reduction of Ketones by Geotrichum candidum. Retrieved from

-

-

NMR Characterization of Phenylethanol Derivatives

-

Royal Society of Chemistry. (2014). Fiber-supported Fe(III) complex catalyst... for cleaner ring-opening of epoxides. (Contains specific NMR data for 2-methoxy-2-phenylethanol analogs). Retrieved from

-

Sources

Strategic Integration of Fluorinated Chiral Alcohols in Drug Design

Executive Summary

The incorporation of fluorine into chiral alcohol scaffolds is no longer a niche tactic but a fundamental strategy in modern medicinal chemistry. Fluorinated chiral alcohols serve as dual-purpose pharmacophores: they modulate physicochemical properties (pKa, lipophilicity, metabolic stability) while providing rigorous stereochemical control via the gauche effect.

This technical guide dissects the utility of these building blocks, contrasting the "Fluorine Effect" against standard hydrogen-based congeners. It details three validated synthetic routes—Asymmetric Transfer Hydrogenation (ATH), Nucleophilic Trifluoromethylation, and Biocatalysis—and provides a self-validating protocol for the synthesis of enantioenriched trifluoromethyl carbinols.

The Fluorine Advantage: Physicochemical Mechanics

The substitution of hydrogen with fluorine in a chiral alcohol motif induces profound electronic and conformational changes. Understanding these causalities is the first step in rational drug design.

Acidity Modulation (The pKa Shift)

The strong electron-withdrawing nature of the trifluoromethyl (

Medicinal Implication: This ~3.6 unit drop in pKa transforms the hydroxyl group from a weak hydrogen bond donor (HBD) into a potent HBD. This enhances binding affinity to polar residues (e.g., aspartate, glutamate) in target protein pockets.

Conformational Locking (The Gauche Effect)

Unlike non-fluorinated alkyl chains that prefer anti conformations to minimize steric strain, molecules with vicinal fluorine and heteroatoms (like oxygen) often adopt a gauche conformation. This is driven by hyperconjugative donation from the

Medicinal Implication: This effect allows chemists to "pre-organize" a drug molecule into its bioactive conformation, reducing the entropic penalty upon binding to the receptor.

Visualization: The Fluorine Effect Logic

Caption: Mechanistic impact of fluorine substitution on alcohol properties, linking electronic effects to medicinal outcomes.

Synthetic Architectures

Generating chiral fluorinated alcohols requires navigating the "fluorine effect" in synthesis—specifically, the destabilization of adjacent carbocations and the alteration of transition state geometries.

Comparative Analysis of Synthetic Routes

| Feature | Route A: Asymmetric Transfer Hydrogenation (ATH) | Route B: Nucleophilic Trifluoromethylation | Route C: Biocatalysis (KREDs) |

| Key Reagent | Ru/Ir catalysts (e.g., Ru-TsDPEN) | Ruppert-Prakash (TMSCF | Ketoreductases (KREDs) + NAD(P)H |

| Substrate | Trifluoromethyl Ketones | Aldehydes/Ketones | Prochiral Fluorinated Ketones |

| Mechanism | Metal-Ligand Bifunctional Catalysis | Nucleophilic Addition (Anionic Chain) | Enzymatic Hydride Transfer |

| Scalability | High (Industrial Standard) | Medium (Cryogenic often required) | High (Green Chemistry) |

| Enantioselectivity | Excellent (>95% ee common) | Variable (Requires chiral catalysts) | Superior (>99% ee) |

Decision Logic for Synthesis

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate structure and availability.

Technical Protocol: Ru-Catalyzed ATH of Trifluoromethyl Ketones

This protocol utilizes the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) . It is chosen for its operational simplicity (no high-pressure

Reaction Mechanism

The reaction proceeds via a metal-ligand bifunctional mechanism. The ruthenium center activates the hydride source (formic acid), while the amino proton of the TsDPEN ligand coordinates the ketone oxygen via hydrogen bonding. This "lock-and-key" transition state ensures high enantioselectivity.

Standard Operating Procedure (SOP)

Objective: Synthesis of (S)-1-phenyl-2,2,2-trifluoroethanol. Scale: 10 mmol.

Materials:

-

Substrate: 2,2,2-Trifluoroacetophenone (1.74 g, 10 mmol).

-

Catalyst: RuCl (6.4 mg, 0.01 mmol, 0.1 mol%).

-

Hydrogen Source: Formic acid/Triethylamine azeotrope (5:2 molar ratio).

-

Solvent: Dichloromethane (DCM) or neat conditions.

Protocol Steps:

-

Inerting: Flame-dry a 50 mL Schlenk flask and cool under a stream of nitrogen.

-

Charging: Add the Ru-catalyst (0.1 mol%) and the ketone substrate (10 mmol).

-

Initiation: Add the HCOOH/Et

N azeotrope (3 mL) via syringe. -

Reaction: Stir the mixture at 25°C. The reaction is typically complete within 12–24 hours. Monitor conversion via TLC (silica gel, UV visualization) or

F NMR (shift from -72 ppm ketone to -78 ppm alcohol). -

Quenching: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Wash combined organics with saturated NaHCO

(to remove residual formic acid) and brine. Dry over Na -

Validation: Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).

Self-Validating Checkpoints:

-

Color Change: The catalyst solution should remain deep orange/red. A color change to black indicates catalyst decomposition (likely O

ingress). -

Gas Evolution: Steady evolution of CO

indicates active dehydrogenation of formic acid.

Strategic Applications in Drug Discovery

Case Study: Efavirenz (Sustiva)

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment, relies critically on a chiral trifluoromethyl tertiary alcohol.

-

Structure: Contains a cyclopropylethynyl-trifluoromethyl-carbinol motif.[4][5]

-

Role of Fluorine: The

group lowers the pKa of the tertiary alcohol, enhancing hydrogen bonding within the hydrophobic pocket of the reverse transcriptase enzyme (specifically interacting with Lys101 and Val179). -

Synthesis: Industrial synthesis utilizes the addition of cyclopropylacetylide to a trifluoromethyl ketone. While early routes used stoichiometric chiral additives (ephedrine derivatives), modern approaches utilize catalytic enantioselective alkynylation.

Case Study: Odanacatib Intermediates

Odanacatib (Cathepsin K inhibitor) utilizes a fluorinated leucine core.

-

Building Block: Chiral trifluoroleucine derivatives are synthesized via the asymmetric hydrogenation of trifluoromethyl ketones or imines.

-

Method: Rhodium or Iridium-catalyzed hydrogenation (related to the ATH protocol above) establishes the chiral center adjacent to the

group, ensuring high diastereoselectivity in the final peptidomimetic drug.

References

-

Acidity of Fluorinated Alcohols

-

The Fluorine Gauche Effect

- Title: Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in C

- Source: Accounts of Chemical Research (ACS).

-

URL:[Link]

-

Asymmetric Transfer Hydrogenation (ATH)

-

Ruppert-Prakash Reagent Mechanism

-

Efavirenz Synthesis

-

Biocatalytic Reduction (KREDs)

- Title: Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals.

- Source: Frontiers in Bioengineering and Biotechnology (PMC).

-

URL:[Link]

Sources

- 1. Answered: a. 2,2,2-Trifluoroethanol vs. ethanol F3C НО. pKa = 12.5 16.0 b. Thiophenol vs. phenol SH HO pKa = 6.6 10.0 c. Protonated methanol vs. protonated methylamine… | bartleby [bartleby.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 4. WO2009133538A1 - Process for the preparation of efavirenz - Google Patents [patents.google.com]

- 5. US8604189B2 - Process for the preparation of Efavirenz - Google Patents [patents.google.com]

- 6. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Catalytic methods for synthesizing β-methoxy alcohols from styrenes

Application Note: Regioselective Catalytic Synthesis of -Methoxy Alcohols from Styrenes

Executive Summary

The

This guide details three catalytic strategies that offer superior control and atom economy:

-

Electrochemical Anodic Oxidation: A reagent-free, scalable method favoring the thermodynamic product.

-

Photoredox Catalysis: A mild, visible-light mediated approach for anti-Markovnikov selectivity.

-

Cobalt-Catalyzed Aerobic Oxidation: A cost-effective method utilizing molecular oxygen.

Mechanistic Logic & Regiocontrol

Understanding the regiochemical outcome is paramount. The location of the methoxy group (

The Divergent Pathways

-

Path A (Radical Cation - Electrochemical/Photoredox): Oxidation of styrene generates a radical cation. The nucleophile (MeOH) attacks the position that yields the most stable radical intermediate (the benzylic position? No, see below).

-

Correction: Nucleophilic attack on the styrene radical cation typically occurs at the

-position (terminal) to generate the stabilized benzylic radical . -

Subsequent Step: The benzylic radical is oxidized to a cation (or trapped), which is then quenched by water (or hydroxide).

-

Result:

-Methoxy-

-

-

Path B (Epoxide - Metal Catalyzed): Styrene is oxidized to styrene oxide.

-

Acidic Methanolysis: MeOH attacks the benzylic (

) carbon (electronic control). -

Result:

-Methoxy-

-

This guide focuses on Path A (Electrochemical/Photoredox) to access the elusive

Caption: Divergent regiochemical outcomes based on the catalytic intermediate. Path A is the primary focus of this guide.

Protocol 1: Electrochemical Alkoxyhydroxylation

Best For: Scalability, Green Chemistry, "

This method utilizes anodic oxidation to generate the styrene radical cation. It is a self-validating system: the current density controls the rate of radical generation, preventing runaway side reactions.

Materials & Equipment[1]

-

Power Supply: Potentiostat or standard DC power supply (0–30 V).

-

Electrodes:

-

Anode (Working): Graphite rod or Reticulated Vitreous Carbon (RVC).

-

Cathode (Counter): Platinum plate or Nickel foam.

-

-

Electrolyte: Lithium Perchlorate (

) or Tetraethylammonium Tetrafluoroborate ( -

Solvent: Methanol (HPLC Grade) and Deionized Water.

Step-by-Step Protocol

-

Cell Assembly: Use an undivided glass cell (beaker type) equipped with a stir bar. Position electrodes 1.0 cm apart.

-

Solution Prep: Dissolve

(0.1 M final concentration) in a mixture of Methanol:Water (4:1 v/v).-

Note: The water content is critical; it acts as the terminal nucleophile for the carbocation.

-

-

Substrate Addition: Add Styrene (1.0 mmol) to the electrolyte solution (10 mL).

-

Electrolysis:

-

Set the power supply to Constant Current (CCE) mode.

-

Apply 10 mA/cm² current density.

-

Stir vigorously at room temperature.

-

-

Monitoring: Monitor via TLC or GC-MS every 30 minutes. The reaction is typically complete after 2.5–3.0 F/mol of charge is passed (approx. 3–4 hours).

-

Workup:

-

Evaporate methanol under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Key Causality: The methanol attacks the radical cation first (at the

Protocol 2: Visible-Light Photoredox Catalysis

Best For: Mild conditions, Late-stage functionalization, High functional group tolerance.[1]

This protocol uses an acridinium photocatalyst to access the same radical cation intermediate as the electrochemical method but under milder, pH-neutral conditions.

Materials

-

Photocatalyst: 9-Mesityl-10-methylacridinium perchlorate (

) (5 mol%). -

Oxidant: Oxygen (Balloon) or Phenyl sulfoxide (as terminal oxidant).

-

Light Source: Blue LED (450 nm, ~10 W).

-

Solvent: Methanol (wet).

Step-by-Step Protocol

-

Reaction Setup: In a 10 mL Pyrex vial, combine Styrene (0.5 mmol),

(5 mol%), and wet Methanol (2 mL). -

Degassing/Oxygenation:

-

Option A (Aerobic): Bubble air or

gently for 5 minutes. -

Option B (Redox Neutral): If using a co-oxidant (like a persulfate), degas with

. Recommendation: Use

-

-

Irradiation: Place the vial 2–3 cm from the Blue LED. Stir at ambient temperature.

-

Quenching: After 12–18 hours, quench with saturated aqueous

(to reduce any peroxides formed). -

Extraction: Extract with Dichloromethane.

Caption: Simplified photoredox cycle for styrene oxidation.

Protocol 3: Cobalt-Catalyzed Aerobic Oxidation

Best For: Cost-efficiency, Large-scale batch processing.

Note: This method typically proceeds via the epoxide or a radical rebound mechanism. To favor the

Materials

-

Catalyst: Cobalt(II) acetylacetonate [

] (5 mol%). -

Co-Catalyst: N-Hydroxyphthalimide (NHPI) (10 mol%) - Optional but enhances rate.

-

Oxidant: Atmospheric Air (1 atm).

-

Solvent: Methanol.[2]

Protocol

-

Mix Styrene (5 mmol),

, and NHPI in Methanol (20 mL). -

Heat to 60°C under an air atmosphere (balloon or open reflux).

-

Critical Step: The reaction produces Styrene Oxide in situ. To convert to the

-methoxy alcohol, add 10 mol% p-Toluenesulfonic acid (pTSA) after 4 hours and continue heating for 1 hour. -

Result: This yields the

-methoxy-

Data Summary & Comparison

| Feature | Electrochemical (Method 1) | Photoredox (Method 2) | Co-Catalyzed (Method 3) |

| Mechanism | Anodic Oxidation (Radical Cation) | SET (Radical Cation) | Aerobic Epoxidation / Ring Opening |

| Key Intermediate | Benzylic Radical | Benzylic Radical | Epoxide |

| Major Isomer | |||

| Scalability | High (Flow compatible) | Low/Medium (Photon flux limited) | High |

| Green Factor | Excellent (Electrons as reagent) | Good (Visible light) | Good (Oxygen as oxidant) |

References

-

Electrochemical Difunctionalization

- Title: Electrochemical Difunctionaliz

- Source:Chemical Reviews (Relevant context on anodic oxid

-

URL:[Link]

-

Photoredox Anti-Markovnikov Addition

-

Cobalt Catalyzed Aerobic Oxidation

- Title: Selective Aerobic Peroxidation of Styrene Catalyzed by a Cobalt tert-Butylperoxo Complex.

- Source:Journal of the American Chemical Society

-

URL:[Link]

-

Electrochemical Alkoxysulfonylation (Protocol Basis)

- Title: Electrochemical Alkoxysulfonylation Difunctionalization of Styrene Deriv

- Source:PMC / NIH

-

URL:[Link]

Technical Application Note: Chemoselective Oxidation of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol

[1]

Executive Summary & Structural Analysis

Objective: To provide validated protocols for the oxidation of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol (Substrate A ).

Critical Structural Note (The "Ketone" Constraint): It is chemically imperative to clarify the target product based on the substrate structure provided.

-

Substrate A (Primary Alcohol): 2-(4-Fluorophenyl)-2-methoxyethan-1-ol contains a terminal hydroxymethyl group (

).[1] Direct oxidation of this substrate yields an Aldehyde (2-(4-fluorophenyl)-2-methoxyacetaldehyde), not a ketone.[1] -

Substrate B (Secondary Alcohol Isomer): If the target is strictly a Ketone (e.g.,

-methoxy ketone), the starting material must be the regioisomer 1-(4-fluorophenyl)-2-methoxyethan-1-ol .[1]

This guide details reagents (DMP, Swern, TEMPO) that are universally effective for converting both Substrate A to its aldehyde and Substrate B to its ketone. These reagents are selected for their ability to preserve the

Chemical Transformation Pathways[2]

Figure 1: Oxidation pathways.[1][2] The reagents listed below are effective for both transformations, but the product identity depends strictly on the starting isomer.

Reagent Selection Matrix

The presence of the 4-fluorophenyl moiety (electron-withdrawing) and the methoxy group (potential leaving group) dictates the choice of oxidant.

| Reagent | Mechanism | Scale Suitability | Recommendation | |

| Dess-Martin Periodinane (DMP) | Hypervalent Iodine | mg to gram | Lowest (Neutral pH) | Primary Choice for MedChem. Best profile for preserving chiral centers and sensitive ethers.[1] |

| Swern Oxidation | Activated DMSO | gram to kg | Low (Low Temp) | Standard for Lab Scale. Reliable, but requires cryogenic conditions (-78°C) and odor control.[1] |

| TEMPO / NaOCl | Radical / Anelli | Multi-gram to Process | Low (Buffered pH) | Best for Scale-Up. Green chemistry profile; uses water/bleach; avoids heavy metals.[1] |

| PCC / PDC | Chromium (VI) | Lab | High (Acidic) | Avoid. Toxic residue and acidic nature often causes decomposition of |

Detailed Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

Best for: High-value intermediates, small scale (<5g), avoiding racemization.[1]

Mechanism: Ligand exchange at the iodine center followed by intramolecular reductive elimination.

Materials:

-

Substrate: 1.0 equiv

-

Dess-Martin Periodinane (DMP): 1.2 equiv[1]

-

Solvent: Dichloromethane (DCM) (anhydrous)[1]

-

Buffer:

(optional, recommended if acid sensitive)

Step-by-Step Workflow:

-

Preparation: Dissolve 2-(4-Fluorophenyl)-2-methoxyethan-1-ol (1.0 equiv) in DCM (

concentration). -

Addition: Add solid

(1.5 equiv) to the solution to buffer the acetic acid byproduct. -

Oxidation: Cool to 0°C. Add DMP (1.2 equiv) in a single portion.

-

Reaction: Allow to warm to room temperature (RT). Stir for 1–2 hours. Monitor by TLC/LCMS.

-

Quench (Critical): Dilute with ether. Add a 1:1 mixture of saturated aqueous

(to reduce excess iodine) and saturated -

Isolation: Separate organic layer, dry over

, filter, and concentrate.

Why this works: DMP operates under neutral conditions, preventing the loss of methanol (elimination) which is a common side reaction for

Protocol B: Swern Oxidation

Best for: Reliable laboratory synthesis, anhydrous conditions.

Mechanism: Activation of DMSO by oxalyl chloride forms a chloro-sulfonium intermediate, which reacts with the alcohol.[3][2][4]

Materials:

-

Oxalyl Chloride: 1.5 equiv

-

DMSO: 2.5 equiv[1]

-

Triethylamine (

): 5.0 equiv[1] -

Solvent: DCM (anhydrous)[1]

Step-by-Step Workflow:

-

Activation: In a flame-dried flask under Nitrogen/Argon, dissolve oxalyl chloride (1.5 equiv) in DCM at -78°C (dry ice/acetone bath).

-

DMSO Addition: Add DMSO (2.5 equiv) dropwise. Caution: Gas evolution (

). Stir for 15 mins at -78°C. -

Substrate Addition: Add the alcohol (1.0 equiv) dissolved in minimum DCM dropwise to the cold mixture. Stir for 30–45 mins at -78°C.

-

Base Addition: Add

(5.0 equiv) dropwise. The reaction will turn cloudy/white. -

Warming: Allow the reaction to warm to 0°C over 30–60 minutes.

-

Workup: Quench with water or saturated

. Extract with DCM.[3][5]

Why this works: The extremely low temperature prevents side reactions. The basic workup ensures the aldehyde/ketone product remains stable.

Protocol C: TEMPO-Mediated Oxidation (Anelli Conditions)

Best for: Large scale (>10g), green chemistry, cost-efficiency.[1]

Mechanism: Oxoammonium cation acts as the active oxidant, regenerated in situ by bleach (

Materials:

-

TEMPO (catalytic): 0.01 equiv (1 mol%)[1]

-

KBr (co-catalyst): 0.1 equiv[1]

-

Oxidant:

(commercial bleach, approx 0.35 M final conc) adjusted to pH 9.0 with -

Solvent: DCM/Water biphasic system.

Step-by-Step Workflow:

-

Mixture: Dissolve alcohol (1.0 equiv) and TEMPO (0.01 equiv) in DCM.

-

Aqueous Phase: Dissolve KBr (0.1 equiv) in aqueous

. Add to the organic phase.[3][2][6][7] Cool to 0°C. -

Oxidation: Slowly add aqueous

(1.1–1.3 equiv) dropwise while vigorously stirring. Maintain temperature <10°C. -

Monitoring: The reaction is typically fast (15–30 mins). The orange color of TEMPO should persist.

-

Quench: Add aqueous

to destroy excess hypochlorite. -

Isolation: Separate phases. The product is in the DCM layer.[8]

Why this works: TEMPO is highly selective for primary alcohols (to aldehydes) and secondary alcohols (to ketones) without over-oxidizing to carboxylic acids, provided the pH is buffered.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Yield / Decomposition | Switch to DMP (neutral pH). Ensure Swern is kept strictly at -78°C until base addition.[1] | |

| Over-oxidation (Acid) | Uncontrolled oxidant strength | Avoid Jones Reagent/Permanganate. In TEMPO, ensure strict pH control (pH 8.5–9.5) and stoichiometric control of NaOCl. |

| Incomplete Reaction | Wet solvents (Swern) | Swern requires strictly anhydrous conditions. Ensure DMSO is dry. |

| Racemization | Basic conditions | If the substrate is chiral (at the C-F or C-OMe position), avoid prolonged exposure to |

Decision Logic for Reagent Selection

Figure 2: Decision matrix for selecting the optimal oxidation protocol.

References

-

Dess-Martin Periodinane (DMP): Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org.[3][4][6][9] Chem.1983 , 48, 4155–4156.[6]

-

Swern Oxidation: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[3][10] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660. [1]

-

TEMPO Oxidation (Anelli): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... Mediated by Oxoammonium Salts." J. Org.[9] Chem.1987 , 52, 2559–2562.[9]

-

Organic Chemistry Portal: "Oxidation of Alcohols to Aldehydes and Ketones."

Sources

- 1. prepchem.com [prepchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US5132465A - Oxidation of primary alcohols to aldehydes using transition metal phthalocyanines as catalysts - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Precision Synthesis of Morpholine Derivatives from 2-(4-Fluorophenyl)-2-methoxyethan-1-ol

Executive Summary & Pharmacological Context[1][2]

The structural motif 4-(2-(4-fluorophenyl)-2-methoxyethyl)morpholine represents a privileged scaffold in medicinal chemistry, sharing structural homology with Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant intermediates) and Selective Serotonin Reuptake Inhibitors (SSRIs).

The starting material, 2-(4-Fluorophenyl)-2-methoxyethan-1-ol (1) , possesses two critical features:

-

A Fluorinated Benzylic Ether: Provides metabolic stability against P450 oxidation and enhances lipophilicity.

-

A Primary Alcohol Handle: Allows for regioselective functionalization without disturbing the sensitive benzylic stereocenter.

This guide details the conversion of (1) into N-substituted morpholine derivatives via a robust Activation-Displacement Strategy . Unlike direct reductive amination (which requires oxidation to the aldehyde and risks racemization), this protocol preserves the optical integrity of the benzylic center.

Strategic Reaction Pathway

The synthesis follows a two-stage sequence: Mesylation followed by Nucleophilic Substitution (

Reaction Scheme Visualization

Figure 1: Synthetic pathway preserving the benzylic methoxy stereocenter.

Protocol A: Activation via Mesylation

Objective: Convert the poor leaving group (-OH) into a potent electrophile (-OMs) without triggering elimination to the styrene derivative.

Materials

-

Substrate: 2-(4-Fluorophenyl)-2-methoxyethan-1-ol (1.0 equiv)

-

Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

-

Base: Triethylamine (TEA) (1.5 equiv)[1]

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with the Substrate and anhydrous DCM (10 mL/g). Flush with Nitrogen (

).[2] -

Cooling: Cool the solution to 0°C using an ice/brine bath.

-

Expert Insight: Temperature control is critical. Exotherms >10°C can promote

-elimination of the methoxy group, yielding the 4-fluorostyrene side product.

-

-

Base Addition: Add TEA dropwise over 10 minutes. Stir for 15 minutes.

-

Activation: Add MsCl dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes. Maintain internal temperature < 5°C.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.

-

QC Check: Monitor by TLC (Hexane:EtOAc 7:3). The alcohol spot (

) should disappear, replaced by the mesylate (

-

-

Quench: Quench with saturated

solution. -

Isolation: Separate phases. Wash organic layer with water (2x) and brine (1x). Dry over

.[1][3] -

Concentration: Evaporate solvent in vacuo at < 40°C.

-

Stability Note: Mesylates of benzylic ethers can be thermally unstable. Do not heat above 50°C. Use the crude immediately for the next step.

-

Protocol B: Morpholine Coupling ( )

Objective: Displacement of the mesylate by morpholine.

Materials

-

Substrate: Crude Mesylate (from Protocol A)

-

Nucleophile: Morpholine (2.0 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv, anhydrous, granular) -

Solvent: Acetonitrile (

) (HPLC Grade) -

Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Finkelstein acceleration.

Step-by-Step Methodology

-

Dissolution: Dissolve the Crude Mesylate in Acetonitrile (8 mL/g).

-

Charge: Add

and Morpholine.-

Why K2CO3? While Morpholine is self-basic, using an inorganic base scavenges the methanesulfonic acid byproduct, preventing the formation of morpholinium salts which stalls the reaction.

-

-

Reflux: Heat the mixture to 80°C (Reflux) for 6–12 hours.

-

Catalysis: If reaction is slow (check TLC after 4h), add 10 mol% NaI to generate the more reactive alkyl iodide in situ.

-

-

Workup: Cool to RT. Filter off the inorganic solids (

/salts). Rinse the filter cake with DCM. -

Evaporation: Concentrate the filtrate to a residue.

Purification & Quality Control: The "Acid-Base Switch"

Since the product is a tertiary amine, we can utilize pH-dependent solubility to achieve >98% purity without column chromatography.

Purification Logic Flow

Figure 2: Self-validating purification protocol utilizing the basicity of the morpholine nitrogen.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Pale yellow to colorless oil | Visual |

| Purity | > 98.0% | HPLC (C18, ACN:H2O) |

| Identity | M+H matches calc. mass | LC-MS (ESI+) |

| 1H NMR | 400 MHz, CDCl3 | |

| Chiral Integrity | No racemization at C2 | Chiral HPLC |

Troubleshooting & Optimization

Issue: Low Yield due to Elimination

If the 4-fluorostyrene derivative is observed (vinyl protons in NMR at 5.2/5.7 ppm):

-

Cause: Reaction temperature too high during mesylation or basicity too strong during coupling.

-

Fix: Switch solvent in Protocol B from Acetonitrile to Toluene . Toluene suppresses the ionization of the leaving group, favoring

over

Issue: Incomplete Conversion

-

Fix: Use Microwave Irradiation at 100°C for 30 minutes in Acetonitrile. This often drives sterically hindered secondary electrophiles to completion.

References

-

Mesylation Protocol: Organic Synthesis, "Alcohol to Mesylate using MsCl, base - General Procedure." Vertex AI Search. Link

-

Morpholine Synthesis Review: Organic Chemistry Portal, "Synthesis of Morpholines." Link

-

Pharmacological Context (NK1 Antagonists): Google Patents, "Convergent process for the preparation of a morpholine compound (US6051717A)." Link

-

Fluorinated Intermediates: GuideChem, "Synthesis of 2-(4-Fluorophenyl)thiophene and related intermediates." Link

-

General Nucleophilic Substitution: Common Organic Chemistry, "Alcohol to Mesylate - Common Conditions." Link

Sources

Troubleshooting & Optimization

Solving solubility issues with 2-(4-Fluorophenyl)-2-methoxyethan-1-ol in water

Product: 2-(4-Fluorophenyl)-2-methoxyethan-1-ol Application: Aqueous Formulation for Biological Assays Ticket ID: #SOL-F-4492

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely encountering precipitation when introducing 2-(4-Fluorophenyl)-2-methoxyethan-1-ol into aqueous buffers (PBS, DMEM, etc.).

This behavior is dictated by its structural properties.[1] Unlike simple alcohols, the 4-fluorophenyl moiety significantly increases lipophilicity (LogP estimated ~1.8–2.2), while the methoxy group at the benzylic position adds steric bulk and reduces the polarity of the ether linkage. The single hydroxyl group is insufficient to solvate the hydrophobic aromatic core in pure water.

Key Physicochemical Constraints:

-

Ionization: This molecule is neutral across the physiological pH range (pH 1–14). The alcohol pKa is >15. Do not attempt pH adjustment (acid/base), as it will not improve solubility and may degrade the ether linkage.

-

Crystallinity: The fluorinated ring encourages strong crystal lattice packing (π-π stacking), requiring significant energy to break during dissolution.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the best solubilization strategy for your specific assay.

Figure 1: Decision Matrix for selecting the appropriate solubilization protocol based on assay sensitivity.

Detailed Protocols

Method A: The "Stepwise" DMSO Dilution (Standard)

Best for: High-throughput screening, robust cell lines (HeLa, HEK293).

The Problem: Direct addition of a concentrated DMSO stock (e.g., 100 mM) to water causes "shock precipitation." The hydrophobic fluorophenyl rings aggregate faster than they can disperse. The Solution: Intermediate dilution steps.

Protocol:

-

Prepare Master Stock: Dissolve 2-(4-Fluorophenyl)-2-methoxyethan-1-ol in 100% anhydrous DMSO to 50 mM . Vortex until clear.

-

Prepare Intermediate Stock (10x):

-

Dilute the Master Stock 1:10 into a compatible co-solvent (e.g., Ethanol or PEG-400) or pure DMSO.

-

Target: 5 mM.

-

-

Final Dilution (Rapid Dispersion):

-

Place your culture medium/buffer on a magnetic stirrer (vigorous stir).

-

Slowly inject the Intermediate Stock into the vortex of the stirring buffer.

-

Target: 50 µM (Final DMSO concentration: 0.1%).

-

Critical Limits:

| Parameter | Limit | Reason |

|---|---|---|

| Max DMSO (Cells) | 0.1% - 0.5% | >0.5% induces cytotoxicity and membrane permeabilization [1]. |

| Max DMSO (Enzymes) | 2% - 5% | Higher tolerance, but check for enzyme denaturation. |

| Stability | 4 Hours | Fluorinated aromatics may eventually crystallize from aqueous DMSO mixtures. Prepare fresh. |

Method B: Cyclodextrin Complexation (Advanced)

Best for: Animal studies (IP/IV), primary cells, neurons, or when DMSO is forbidden.

Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic cavity of the β-cyclodextrin is the perfect size (approx 6.0–6.5 Å) to encapsulate the 4-fluorophenyl ring , shielding it from water while the hydrophilic exterior ensures solubility [2][3].

Protocol:

-

Prepare Vehicle: Dissolve HP-β-CD in water or PBS to 20% (w/v) . Filter sterilize (0.22 µm).

-

Compound Addition:

-

Add 2-(4-Fluorophenyl)-2-methoxyethan-1-ol powder directly to the vehicle.

-

Target Concentration: 1–5 mg/mL.

-

-

Energy Input (Crucial):

-

Verification: The solution should turn from cloudy to clear. If still cloudy, filter through a 0.45 µm PVDF filter. The filtrate contains the solubilized drug-CD complex.

Troubleshooting & FAQs

Q1: I tried acidifying the water, but it didn't help. Why?

Technical Insight: This is a common misconception. Acidification only helps if the molecule has a basic nitrogen (amine) that can be protonated to form a salt. Your molecule (an alcohol/ether) has no ionizable groups. Lowering the pH only risks hydrolyzing the benzylic ether bond (cleaving the methoxy group), creating impurities without improving solubility.

Q2: The solution is clear in DMSO, but turns cloudy immediately upon adding to PBS.

Diagnosis: You are experiencing "Crash-out" due to the high lattice energy of the fluorinated ring. Fix:

-

Warm your PBS to 37°C before addition.

-

Use Method B (Cyclodextrins).

-

If you must use DMSO, add 0.05% Tween-80 to your PBS before adding the DMSO stock. The surfactant prevents micro-crystal nucleation.

Q3: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caveats. Ethanol is more volatile.

-

Pros: Easier to remove via evaporation if needed.

-

Cons: Lower solubilizing power for fluorinated aromatics compared to DMSO. You may need a lower stock concentration (e.g., 10 mM instead of 50 mM).

Visual Workflow: Serial Dilution to Prevent Precipitation

Figure 2: Step-wise dilution protocol to minimize the kinetic energy barrier of precipitation.

References

-

BenchChem Technical Support. (2025). Adjusting for the effects of DMSO on cell line growth and viability. Retrieved from

-

Pitha, J., et al. (1986). Hydroxypropyl-β-cyclodextrin: preparation, and characterization.[3][4] International Journal of Pharmaceutics.

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

-

Sigma-Aldrich. (n.d.). 2-Hydroxypropyl-β-cyclodextrin Product Information & Solubility Protocols.

Sources

Validation & Comparative

Comparative Reactivity Guide: 4-Fluorophenyl vs. Phenyl Methoxy Ethanols

This guide provides an in-depth technical comparison of 2-Methoxy-1-phenylethanol (Phenyl Methoxy Ethanol) versus its fluorinated analog, 2-Methoxy-1-(4-fluorophenyl)ethanol .

Executive Summary & Compound Identity

This guide compares the reactivity, physicochemical properties, and metabolic profiles of two chiral benzylic alcohol derivatives commonly used as fragments in drug discovery.

| Feature | Compound A (Standard) | Compound B (Fluorinated) |

| IUPAC Name | 2-Methoxy-1-phenylethanol | 2-Methoxy-1-(4-fluorophenyl)ethanol |

| Structure | Phenyl ring attached to a glycol ether motif | Para-fluoro substituted phenyl ring |

| Electronic Character | Electron-neutral (Reference) | Electron-withdrawing (Inductive), Resonance Donor |

| Key Application | Chiral building block, solvent derivative | Metabolically stable bioisostere |

Core Reactivity Differentiator: The introduction of the fluorine atom at the para-position fundamentally alters the metabolic stability (blocking CYP450 oxidation) and fine-tunes the electrophilicity of the benzylic carbon without significantly disrupting steric volume.

Physicochemical & Reactivity Profile

A. Electronic Effects & Chemical Reactivity

The reactivity difference is governed by the competition between the fluorine atom's strong electronegativity (Inductive effect,

| Parameter | Phenyl (H) | 4-Fluorophenyl (F) | Impact on Reactivity |

| Hammett Constant ( | 0.00 | 0.06 | F is slightly electron-withdrawing in the ground state, making the benzylic alcohol slightly more acidic. |

| Cation Stabilization ( | 0.00 | -0.07 | In reactions involving a benzylic carbocation (e.g., SN1 substitution), F stabilizes the positive charge via resonance, often making it more reactive than H, contrary to simple induction predictions. |

| Lipophilicity (cLogP) | ~1.10 | ~1.25 | F increases lipophilicity, enhancing membrane permeability. |

| Bond Dissociation Energy (Para) | ~110 kcal/mol (C-H) | ~116 kcal/mol (C-F) | The C-F bond is metabolically inert, blocking oxidative degradation. |

B. Metabolic Stability (The "Fluorine Effect")

The most significant functional difference lies in metabolic clearance.

-

Phenyl Analog: Susceptible to rapid para-hydroxylation by Cytochrome P450 enzymes, leading to rapid clearance and formation of phenolic metabolites.

-

4-Fluoro Analog: The C-F bond is too strong for CYP450 oxoferryl species to cleave. This forces metabolism to slower, secondary pathways (e.g., O-demethylation or aromatic oxidation at less favorable ortho positions), significantly extending the drug's half-life (

).

Experimental Data: Synthesis via Epoxide Ring Opening[1]

The most common route to these compounds is the acid-catalyzed methanolysis of the corresponding styrene oxides. This reaction serves as a perfect probe for their electronic differences.

Experimental Protocol: Acid-Catalyzed Methanolysis

Objective: Synthesize and compare rates of formation for 2-methoxy-1-phenylethanol derivatives.

Reagents:

-

Substrate A: Styrene Oxide (10 mmol)

-

Substrate B: 4-Fluorostyrene Oxide (10 mmol)

-

Solvent/Nucleophile: Anhydrous Methanol (20 mL)

-

Catalyst:

(0.1 mmol, catalytic) or solid acid catalyst (e.g., Amberlyst-15).

Workflow:

-

Dissolution: Dissolve 10 mmol of the respective epoxide in 20 mL anhydrous methanol under

atmosphere. -

Initiation: Add catalyst at

. Stir for 10 minutes, then warm to Room Temperature (RT). -

Monitoring: Monitor consumption of epoxide via TLC (Hexane/EtOAc 4:1) or GC-MS.

-

Observation: The regioselectivity is controlled by the stability of the developing positive charge at the benzylic position.

-

-

Quenching: Neutralize with solid

, filter, and concentrate in vacuo.

Results Interpretation:

-

Regioselectivity: Both substrates predominantly yield the

-methoxy alcohol (attack at the benzylic carbon) due to the -

Reaction Rate: The 4-Fluorostyrene oxide typically reacts at a rate comparable to or slightly faster than the unsubstituted styrene oxide.

-

Reasoning: Although F is withdrawing (destabilizing the cation via induction), its ability to donate electron density into the empty p-orbital of the carbocation (resonance) compensates, stabilizing the transition state.

-

Visualization of Pathways

Diagram 1: Metabolic Fate & Reactivity

This diagram illustrates the divergence in metabolic pathways and the resonance stabilization during synthesis.

Caption: Comparison of metabolic susceptibility (top) and cationic synthesis intermediates (bottom). The 4-F analog blocks the primary clearance pathway.

Critical Analysis for Drug Design

When selecting between these two moieties for a lead compound:

-

Select the Phenyl Analog (H) if:

-

You require a "soft drug" that is metabolized quickly to minimize systemic exposure duration.

-

Cost of goods is the primary driver (styrene oxide is a commodity chemical).

-

-

Select the 4-Fluoro Analog (F) if:

-

Half-life Extension: You observe rapid clearance of the phenyl derivative in microsome stability assays.

-

Potency: You need to increase lipophilicity (logP) to improve Blood-Brain Barrier (BBB) penetration without adding significant steric bulk (Van der Waals radius: H = 1.20 Å vs F = 1.47 Å).

-

Metabolic Blocking: You specifically need to prevent formation of a quinone-methide toxic metabolite which can arise from oxidation of the para-position.

-

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Hanzlik, R. P., et al. (1984). Substituent effects on the metabolic oxidation of para-substituted derivatives. Journal of Medicinal Chemistry. Link

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Smart, B. E. (2001). Fluorine substituent effects (on reactivity and properties). Journal of Fluorine Chemistry. Link

A Comparative Guide to the Crystal Structure of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol Derivatives: An In-Depth Analysis for Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anticipated crystal structure of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol and its derivatives. In the absence of a publicly available crystal structure for this specific molecule, this document leverages crystallographic data from structurally analogous compounds to offer expert insights into its likely solid-state properties. This guide is intended for researchers, scientists, and drug development professionals who can utilize these structural predictions to inform synthesis strategies, polymorphism screening, and formulation development.

Introduction: The Significance of Crystal Structure in Drug Design

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a critical determinant of a drug's physicochemical properties. These properties, including solubility, dissolution rate, stability, and bioavailability, are paramount to a drug's efficacy and safety. For derivatives of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol, a scaffold of interest in medicinal chemistry, understanding the interplay of its functional groups—the fluorophenyl ring, the methoxy group, and the hydroxyl group—is essential for predicting and controlling its solid-state behavior.

This guide will first propose a robust synthetic and crystallization protocol for 2-(4-Fluorophenyl)-2-methoxyethan-1-ol based on established methodologies for similar compounds. Subsequently, a detailed comparative analysis of the crystal structures of related fluorophenyl and methoxy-containing small molecules will be presented. This analysis will elucidate the expected intermolecular interactions, conformational preferences, and packing motifs, providing a solid foundation for future experimental work.

Proposed Synthesis and Crystallization Workflow

To obtain single crystals of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol suitable for X-ray diffraction, a multi-step synthetic route followed by a carefully controlled crystallization process is necessary. The proposed workflow is based on proven synthetic strategies for analogous compounds.[1][2][3]

Synthetic Pathway

The synthesis of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol can be envisioned to proceed via the methoxylation of a suitable precursor followed by reduction. A plausible synthetic route is outlined below.

Figure 1: Proposed synthetic workflow for 2-(4-Fluorophenyl)-2-methoxyethan-1-ol.

Experimental Protocol:

-

Methoxylation: To a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one in methanol, a solution of sodium methoxide in methanol is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude intermediate, 1-(4-fluorophenyl)-2-methoxyethan-1-one. This intermediate is then purified by column chromatography.

-

Reduction: The purified intermediate is dissolved in methanol, and sodium borohydride is added portion-wise at 0 °C. The reaction is stirred until the starting material is consumed.

-

Final Work-up and Purification: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, 2-(4-Fluorophenyl)-2-methoxyethan-1-ol, is purified by column chromatography.

Crystallization Protocol

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.[4] Vapor diffusion is a reliable method for the crystallization of small organic molecules.

Figure 2: Vapor diffusion method for crystallization.

Experimental Protocol:

-

A concentrated solution of the purified 2-(4-Fluorophenyl)-2-methoxyethan-1-ol is prepared in a good solvent (e.g., chloroform or ethyl acetate).

-

This solution is placed in a small, open vial.

-

The vial is then placed inside a larger, sealed jar that contains a small amount of an "anti-solvent" in which the compound is less soluble (e.g., n-hexane or diethyl ether).

-

The anti-solvent will slowly diffuse into the compound's solution, gradually decreasing its solubility and promoting the slow growth of single crystals.

-

The setup is left undisturbed at a constant temperature, and crystal growth is monitored over several days.

Comparative Crystallographic Analysis

In the absence of a determined crystal structure for 2-(4-Fluorophenyl)-2-methoxyethan-1-ol, we can infer its likely structural characteristics by comparing the crystallographic data of structurally related compounds. The following table summarizes key crystallographic parameters for several such molecules.

| Compound | CCDC # (if avail.) | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| 1-(p-Fluorophenyl)-2-(α-pyridyl)ethanol | Not provided | P2₁/n | 5.3664(15) | 8.343(2) | 25.056(6) | 93.837(15) | 4 | [5][6] |

| 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one | Not provided | Not provided | Not provided | Not provided | Not provided | Not provided | Not provided | [1] |

| 2-Methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone | Not provided | Pca2₁ | 18.769(3) | 7.643(1) | 10.0578(16) | 90 | 4 | [2][7] |

| 6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-one | Not provided | P-1 | 7.1983(6) | 7.3732(6) | 9.6439(8) | 88.634(4) | 2 | [8] |

Expected Intermolecular Interactions

The crystal packing of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol will be primarily governed by hydrogen bonding and weaker intermolecular interactions involving the fluorine and methoxy groups.

-

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor and acceptor. It is highly probable that the primary intermolecular interaction will be the formation of hydrogen bonds between the hydroxyl groups of adjacent molecules, leading to the formation of chains or cyclic motifs. In the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, an intermolecular O-H···N hydrogen bond is observed.[5][6] In our target molecule, we can expect strong O-H···O hydrogen bonds.

-

Role of the Fluorine Atom: The fluorine atom on the phenyl ring is a weak hydrogen bond acceptor and can participate in C-H···F interactions. These interactions, although weaker than conventional hydrogen bonds, can play a significant role in directing the crystal packing.

-

Influence of the Methoxy Group: The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor. It is plausible that it could engage in weaker C-H···O interactions with neighboring molecules. The conformation of the methoxy group relative to the rest of the molecule will also influence the overall packing efficiency. Studies on related methoxy-containing compounds have highlighted the importance of C-H···O interactions involving the methoxy group in the formation of supramolecular chains.[2][7]

Figure 3: Anticipated key intermolecular interactions in the crystal lattice of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol.

Conformational Analysis

The molecule possesses rotational freedom around several single bonds, leading to different possible conformations. The torsion angle between the fluorophenyl ring and the ethan-1-ol backbone, as well as the orientation of the methoxy group, will be key conformational features. In related structures, the dihedral angles between aromatic rings can vary significantly, influencing the overall molecular shape and packing. For instance, in 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, the dihedral angle between the two phenyl rings is 40.11(16)°.[2][7]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the likely crystal structure of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol and its derivatives based on a comparative analysis of structurally related compounds. The proposed synthetic and crystallization protocols offer a practical starting point for obtaining single crystals for experimental validation.

The key takeaways for researchers are:

-

The crystal packing will likely be dominated by strong O-H···O hydrogen bonding.

-

Weaker C-H···F and C-H···O interactions involving the fluorophenyl and methoxy groups will also play a crucial role in the supramolecular assembly.

-

The conformational flexibility of the molecule will likely give rise to polymorphism, a critical consideration in drug development.

Future experimental work should focus on the successful synthesis and crystallization of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol, followed by single-crystal X-ray diffraction to determine its precise three-dimensional structure. This will enable the validation of the predictions made in this guide and provide invaluable data for the rational design of new drug candidates based on this promising scaffold.

References

-

Bentham Open. (2008). 2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl). Bentham Open Archives. Available at: [Link]

-

Bentham Open. (2008). 2-(α-pyridyl)ethene Dehydration Compound Obtained from the Condensation Reaction of 2-Methylpyridine and p-Fluorobenzaldehyde. Bentham Open Archives. Available at: [Link]

-

Caracelli, I., Zukerman-Schpector, J., Traesel, H. J., Olivato, P. R., Jotani, M. M., & Tiekink, E. R. T. (2018). 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(5), 655–659. Available at: [Link]

-

Al-Wahaibi, L. H., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules, 28(14), 5429. Available at: [Link]

-

Al-Wahaibi, L. H., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. ResearchGate. Available at: [Link]

- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21.

- Carugo, O., & Djinovic Carugo, K. (2013). How to read and evaluate a crystal structure. FEBS Journal, 280(22), 5698-5717.

- Gražulis, S., et al. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for sharing structural data.

-

Wikipedia contributors. (2023, December 27). 2-Methoxyethanol. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2024, from [Link]

-

Caracelli, I., Olivato, P. R., Traesel, H. J., Valença, J., Rodrigues, D. N. S., & Tiekink, E. R. T. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o657–o658. Available at: [Link]

-

Caracelli, I., Olivato, P. R., Traesel, H. J., Valença, J., Rodrigues, D. N. S., & Tiekink, E. R. T. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o657–o658. Available at: [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved January 24, 2024, from [Link]

- Li, Y., et al. (2019). Crystal structure of 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one, C12H9FO3. Zeitschrift für Kristallographie - New Crystal Structures, 235(2), 227-229.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73946, 1-(4-Fluorophenyl)ethanol. Retrieved January 24, 2024 from [Link].

- Akkurt, M., et al. (2017). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.

-

Feng, G. (n.d.). Navigating the Synthesis: Expert Insights on 2-(4-Fluorophenyl)thiophene. Tocan-med. Retrieved January 24, 2024, from [Link]

Sources

- 1. 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. greeley.org [greeley.org]

- 5. benthamopen.com [benthamopen.com]

- 6. X-Ray Crystal Structures of a 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl)-2-(α-pyridyl)ethene Dehydration Compound Obtained from the Condensation Reaction of 2-Methylpyridine and p-Fluorobenzaldehyde [benthamopenarchives.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Validating regiochemistry of epoxide opening using NOESY NMR

Part 1: The Regioselectivity Conundrum

In drug development, the opening of non-symmetrical epoxides is a pivotal transformation. The outcome dictates the scaffold's connectivity and, ultimately, its biological efficacy. The challenge lies in the dichotomy of control:

-

Basic/Nucleophilic Conditions (

): Attack typically occurs at the less substituted carbon (steric control).[1][2] -

Acidic/Electrophilic Conditions (

-like): Attack often favors the more substituted carbon (electronic/carbocation-stabilization control).[3]

However, "rules" in organic synthesis are frequently broken by substrate-specific conformational biases or directing groups. While HMBC (Heteronuclear Multiple Bond Correlation) is the standard for establishing connectivity, it often suffers from signal overlap or ambiguity in rigid bicyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) offers a complementary, and often definitive, validation method. By detecting through-space interactions (

Part 2: Technique Comparison (The Right Tool for the Job)

To scientifically ground this guide, we must objectively compare NOESY against its primary alternatives.

| Feature | NOESY (2D | HMBC (2D | 1D | X-Ray Crystallography |

| Primary Output | Spatial Proximity (Stereochemistry) | Bond Connectivity (Regiochemistry) | Chemical Shift & Coupling ( | Absolute Structure |

| Regio-Validation Mechanism | Detects if Nucleophile is "near" | Detects 3-bond coupling ( | Shift changes (often ambiguous) | Direct visualization |

| Sample Requirement | Solution state ( | Solution state ( | Solution state (<1 mg) | Single Crystal (Hard to grow) |

| Limitation | Requires protons on Nucleophile; MW dependent | Blind to quaternary carbons (sometimes) | Overlapping signals | Time-consuming |

| Verdict | Critical Validator when HMBC is ambiguous. | Primary Screen for connectivity. | Preliminary check only. | Gold Standard (if possible). |

Part 3: The "Proximity Logic" (Mechanism of Action)

The validity of using NOESY for regiochemistry rests on the

The Logic:

When a nucleophile (

-

Scenario A (Attack at

): The -

Scenario B (Attack at

): The

By measuring the cross-peak intensity between the nucleophile's protons and the distinct protons of the epoxide backbone, we can unambiguously assign the regioisomer.

Visualization: The Logic Flow

Caption: Decision tree for assigning regiochemistry based on NOE correlations between the nucleophile (Nu-H) and backbone protons.

Part 4: Experimental Protocol (Self-Validating System)

To ensure trustworthy data, the NOESY experiment must be set up to maximize magnetization transfer while minimizing artifacts (zero-quantum coherence).

Sample Preparation

-

Concentration: 10–20 mM is ideal. Too dilute (<2 mM) requires excessive scan times; too concentrated (>100 mM) can induce aggregation, altering correlation times (

). -

Solvent: Use a non-viscous solvent (e.g.,

, -

Degassing: Oxygen is paramagnetic and accelerates relaxation (

). For high-precision NOESY, degas the sample (nitrogen flush or freeze-pump-thaw) to maximize the NOE buildup.

Pulse Sequence Selection

-

Standard: noesygpphpp (Bruker) or equivalent.

-

Why: Uses gradient pulses for pathway selection (cleaner spectra) and a purge pulse to remove zero-quantum artifacts which can mimic NOE signals.

The Critical Parameter: Mixing Time ( or )

The mixing time is the period where magnetization transfer occurs.[4] It must be tuned to the molecular weight (MW) of your product.

| Molecular Weight (Da) | Regime | Optimal Mixing Time | Risk of Error |

| < 600 (Small) | Positive NOE | 600 – 800 ms | Too short = No signal. |

| 600 – 1200 (Mid) | Zero Crossing | Use ROESY | NOE intensity |

| > 1200 (Large) | Negative NOE | 100 – 300 ms | Too long = Spin diffusion (false positives). |

Expert Insight: For most drug-like small molecules (MW 300-500), start with 500 ms . If signals are weak, increase to 800 ms. If you see all protons correlating with all others, you have "Spin Diffusion"—reduce mixing time immediately.

Acquisition Workflow

Caption: Step-by-step acquisition workflow for high-fidelity NOESY data.

Part 5: Data Interpretation & Case Study

Scenario: Opening of Styrene Oxide (Phenyl-oxirane) with Benzylamine .

-

Target: Determine if the amine attacked the benzylic carbon (C1) or the terminal carbon (C2).

Analysis Steps:

-

Identify the Nucleophile Signal: Locate the Benzylamine

protons (typically distinct doublets around 3.5–4.0 ppm). -

Identify the Backbone Signals:

- (Benzylic methine): ~4.5–5.0 ppm (deshielded by OH and Ph).

- (Terminal methylene): ~3.5–4.0 ppm.

-

Check the Cross-Peaks:

-

Regioisomer 1 (Attack at Terminal C2): The amine is attached to C2. The

protons are directly attached to C2, so they are naturally close to -

Regioisomer 2 (Attack at Benzylic C1): The amine is attached to C1. The

protons will show a strong NOE to the terminal

-

Self-Validation Check: Always compare the NOESY cross-peaks against the COSY spectrum.

-

COSY = Through bond (J-coupling).

-

If a cross-peak exists in NOESY but not in COSY, it confirms a spatial proximity that is not a direct bond—this is the "smoking gun" for folding or specific regiochemical placement.

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (The authoritative text on pulse sequences and mixing times).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for chemical shifts of epoxides and ethers).

-

Hu, H., et al. (2008). "Regioselective Ring Opening of Epoxides." Journal of Organic Chemistry. (Provides mechanistic context for S_N1 vs S_N2 outcomes).

-

Neuhaus, D., & Williamson, M. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. (The definitive guide on NOE theory and spin diffusion limits).

Sources

- 1. research.vu.nl [research.vu.nl]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 5. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 6. 2D NMR Spectroscopy | PPTX [slideshare.net]

Reference Standards for 2-(4-Fluorophenyl)-2-methoxyethan-1-ol: A Comparative Qualification Guide

This guide provides an in-depth technical analysis for researchers and analytical scientists tasked with sourcing, qualifying, and utilizing reference standards for 2-(4-Fluorophenyl)-2-methoxyethan-1-ol (CAS: 1785506-03-7).